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Compound of Interest

Compound Name: Ethylsulfamoyl chloride

Cat. No.: B1589311

This guide provides an in-depth analysis of the expected spectroscopic data for
Ethylsulfamoyl chloride (CAS 16797-96-3), a key reactive intermediate in synthetic
chemistry. Given the limited availability of published spectroscopic data for this specific
compound, this document leverages established spectroscopic principles and comparative
data from structurally similar compounds to provide a robust predictive analysis. This approach
mirrors the practical challenges faced by researchers and offers a framework for the
characterization of novel or sparsely documented molecules.

Introduction to Ethylsulfamoyl Chloride and its
Spectroscopic Characterization

Ethylsulfamoyl chloride, with the molecular formula C2HsCINO2S and a molecular weight of
143.59 g/mol , is a valuable reagent in organic synthesis, primarily serving as a precursor for
the introduction of the ethylsulfamoyl group, a common moiety in various biologically active
sulfonamides.[1][2] Accurate structural confirmation and purity assessment are paramount for
its effective use in multi-step syntheses. Spectroscopic technigues such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable
tools for this purpose.[3]

This guide will provide a detailed exposition of the anticipated *H NMR, 13C NMR, IR, and MS
data for Ethylsulfamoyl chloride. Each section will include a discussion of the underlying
principles, predicted spectral features, a detailed experimental protocol for data acquisition,
and visual aids to facilitate understanding.
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'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the electronic environment of
hydrogen atoms in a molecule, revealing insights into the connectivity and stereochemistry of
the compound.

Predicted *H NMR Data for Ethylsulfamoyl Chloride

The structure of Ethylsulfamoyl chloride suggests a simple *H NMR spectrum, characterized
by an ethyl group (-CH2CHs) attached to a nitrogen atom, which is in turn bonded to the
electron-withdrawing sulfonyl chloride group. This will result in two distinct signals: a quartet for
the methylene (-CH2) protons and a triplet for the methyl (-CHs) protons, with a typical coupling
constant of around 7 Hz. The chemical shifts will be influenced by the electronegativity of the
nitrogen and the sulfonyl chloride moiety. A signal for the N-H proton is also expected, which
may be broad and its chemical shift can be concentration and solvent dependent.

To refine our prediction, we can examine the experimental data for the closely related
compound, Ethanesulfonyl chloride (CH3zCH2S0O2Cl).[4] This analog lacks the N-H group, but
the electronic environment of the ethyl group is comparable.

Comparative
] Experimental
) Predicted
] Predicted ) ] Data
Compound Assignment o Chemical Shift
Multiplicity ( ) (Ethanesulfonyl
m
= chloride) (ppm)
[4]
Ethylsulfamoyl
] -CH2- Quartet ~3.3-3.6 3.69
chloride
-CHs Triplet ~1.3-15 1.62
-NH- Singlet (broad) ~5.0-6.0 N/A

The presence of the nitrogen atom in Ethylsulfamoyl chloride is expected to cause a slight
upfield shift of the adjacent methylene protons compared to Ethanesulfonyl chloride, although
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the strong electron-withdrawing effect of the SO2Cl group will still result in a downfield chemical
shift.

Experimental Protocol: 'H NMR

A standard protocol for acquiring a high-resolution *H NMR spectrum of Ethylsulfamoyl
chloride is as follows:

o Sample Preparation:

o Accurately weigh approximately 5-10 mg of Ethylsulfamoyl chloride into a clean, dry
NMR tube.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d
(CDCls).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

o Cap the NMR tube and gently agitate to ensure complete dissolution.
e Instrument Parameters (for a 300 MHz spectrometer):

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

[¢]

Spectral Width: A range of approximately -1 to 10 ppm is typically sufficient.
» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the spectrum to obtain pure absorption lineshapes.
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o Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26
ppm) or the internal standard (TMS at O ppm).

o Integrate the signals to determine the relative proton ratios.

Visualization: Molecular Structure and Proton
Assignments

Caption: Structure of Ethylsulfamoyl chloride with proton environments labeled (a) and (b).

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Predicted **C NMR Data for Ethylsulfamoyl Chloride

The 13C NMR spectrum of Ethylsulfamoyl chloride is expected to show two signals
corresponding to the two distinct carbon atoms of the ethyl group. The chemical shifts are
influenced by the proximity to the electronegative nitrogen and sulfonyl chloride groups.

Assignment Predicted Chemical Shift (ppm)
-CHa2- ~45 - 50
-CHs ~13-17

The methylene carbon (-CH2-), being directly attached to the nitrogen, will be significantly
deshielded and appear further downfield. The methyl carbon (-CHs) will be in a more shielded
environment and appear upfield. These predictions are based on general 13C chemical shift
correlation tables.[5]

Experimental Protocol: **C NMR

o Sample Preparation: The same sample prepared for *H NMR can be used.

e Instrument Parameters (for a 75 MHz spectrometer):
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[e]

o

[¢]

[¢]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

the low natural abundance of 13C.

[¢]

Spectral Width: A range of approximately 0 to 200 ppm.

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30).

Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to

o Data Processing: Similar to *H NMR, including Fourier transformation, phasing, and chemical

shift calibration (using the CDCls triplet at ~77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for Ethylsulfamoyl

Chloride

The IR spectrum of Ethylsulfamoyl chloride will be characterized by the presence of several

key functional groups. The most prominent bands are expected to be the strong asymmetric

and symmetric stretches of the S=O bonds in the sulfonyl chloride group.[6]

Expected Frequency Range

Vibrational Mode Intensity
(cm~)

N-H Stretch 3300 - 3400 Medium

C-H Stretch (aliphatic) 2850 - 2960 Medium-Strong

S=0 Asymmetric Stretch 1370 - 1390 Strong

S=0 Symmetric Stretch 1170 -1190 Strong

S-N Stretch 830 - 870 Medium
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Experimental Protocol: FTIR (Attenuated Total
Reflectance - ATR)

ATR-FTIR is a convenient method for liquid samples.
e Instrument Setup:
o Ensure the ATR crystal (e.g., diamond) is clean.

o Collect a background spectrum of the empty crystal. This will be automatically subtracted
from the sample spectrum.

e Sample Analysis:
o Place a small drop of Ethylsulfamoyl chloride onto the ATR crystal.
o Acquire the spectrum over a typical range of 4000 to 400 cm™1,
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a
soft tissue after the measurement.

Visualization: Key Molecular Vibrations

Caption: Key bond vibrations in Ethylsulfamoyl chloride.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-
energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio
(m/z) of the ions provides information about the molecular weight and structure of the
compound.

Predicted Mass Spectrum for Ethylsulfamoyl Chloride

The molecular ion ([M]*") for Ethylsulfamoyl chloride is expected at m/z 143 (for the 3>Cl
isotope) and 145 (for the 37Cl isotope) in an approximate 3:1 ratio. Due to the high energy of El,
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the molecular ion may be of low abundance.[2] Fragmentation is expected to occur at the
weaker bonds.

For comparison, the mass spectrum of Ethanesulfonyl chloride shows a molecular ion at m/z
128 and 130 and a base peak corresponding to the loss of chlorine.[7]

Predicted Fragmentation Pathway:

Loss of Chlorine: [M - CI]* at m/z 108.

Loss of the Ethylamino group: [M - NHCH2CHs]*+ at m/z 99 ([SOzCI]*).

Alpha-cleavage: Cleavage of the C-C bond in the ethyl group, leading to a fragment at m/z
128 ([M - CHs]*).

Formation of the ethyl cation: [CH3CHz]* at m/z 29.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

o Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if
sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

* lonization:
o lonization Mode: Electron lonization (El).
o Electron Energy: Standard 70 eV.[8][9]
e Mass Analysis:
o Analyzer: Quadrupole or Time-of-Flight (TOF).
o Mass Range: A scan range of m/z 20-200 would be appropriate.

o Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization: Predicted Fragmentation Pathway
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[CH3CH2NHSO:2CI1]*"
m/z = 143/145

- CI/NHCHZC%°CH3

[CH3CH2NHSO2z]* [SOCI]* [CH2NHSO:CI]*+ [CH3CHz]*
m/z = 108 m/z = 99/101 m/z = 128/130 m/z = 29

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Ethylsulfamoyl chloride in EI-MS.

Conclusion

While publicly accessible, experimentally-derived spectroscopic data for Ethylsulfamoyl
chloride is scarce, a comprehensive and reliable set of predictive data can be assembled
through the application of fundamental spectroscopic principles and comparison with closely
related structural analogs. This guide provides researchers with a robust framework for the
identification and characterization of this important synthetic intermediate. The predicted *H
NMR, 3C NMR, IR, and Mass Spectrometry data, along with the detailed experimental
protocols, offer a complete package for the analytical support required in research and
development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data for Ethylsulfamoyl Chloride: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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